Cas no 55057-81-3 (2-Amino-1-phenyl-1,3-propanediol)
2-Amino-1-phenyl-1,3-propanediol Chemical and Physical Properties
Names and Identifiers
-
- 1,3-Propanediol, 2-amino-1-phenyl-, (1R,2R)-rel-
- (+/-)-threo-2-amino-1-phenyl-1,3-propanediol
- 2-AMINO-1-PHENYL-1,3-PROPANEDIOL
- threo-(±)-2-Amino-1-phenyl-1,3-propanediol
- (1r,2r)-2-amino-1-phenyl-1,3-propanediol
- 9-Azabicyclo[3.3.1]nonan-3-one, 9-ethyl-
- FT-0604539
- SY107376
- 3306-06-7
- 55057-81-3
- 1S,2S-(+)-2-Amino-1-phenylpropane-1,3-diol
- threo-(+/-)-2-Amino-1-phenyl-1,3-propanediol
- EN300-366455
- NS00088933
- W-203077
- 2-amino-1-phenylpropane-1,3-diol
- SCHEMBL605463
- AKOS009157655
- NS00084148
- FT-0774498
- FT-0604563
- EINECS 221-985-5
- DB-017906
- JUCGVCVPNPBJIG-UHFFFAOYSA-N
- (1R,2R)-rel-2-Amino-1-phenyl-1,3-propanediol
- DB-346665
- 2-Amino-1-phenyl-1,3-propanediol
-
- Inchi: 1S/C9H13NO2/c10-8(6-11)9(12)7-4-2-1-3-5-7/h1-5,8-9,11-12H,6,10H2
- InChI Key: JUCGVCVPNPBJIG-UHFFFAOYSA-N
- SMILES: OC(C1C=CC=CC=1)C(CO)N
Computed Properties
- Exact Mass: 167.095
- Monoisotopic Mass: 167.095
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 124
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: _0.2
- Topological Polar Surface Area: 66.5Ų
Experimental Properties
- Density: 1.206
- Boiling Point: 360.6°Cat760mmHg
- Flash Point: 171.9°C
- Refractive Index: 1.593
2-Amino-1-phenyl-1,3-propanediol Security Information
- Storage Condition:The warehouse is ventilated and dry at low temperature, and stored separately from food raw materials
2-Amino-1-phenyl-1,3-propanediol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | A627345-250mg |
2-Amino-1-phenyl-1,3-propanediol |
55057-81-3 | 250mg |
$ 201.00 | 2023-04-19 | ||
| TRC | A627345-2.5g |
2-Amino-1-phenyl-1,3-propanediol |
55057-81-3 | 2.5g |
$ 1568.00 | 2023-04-19 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-274174-250 g |
2-Amino-1-phenyl-1,3-propanediol, |
55057-81-3 | 250g |
¥30,084.00 | 2023-07-11 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-274174-250g |
2-Amino-1-phenyl-1,3-propanediol, |
55057-81-3 | 250g |
¥30084.00 | 2023-09-05 | ||
| Key Organics Ltd | AS-30546-1G |
(1s,2s)-(+)-2-amino-1-phenyl-1,3-propanediol |
55057-81-3 | >97% | 1g |
£202.00 | 2025-02-08 | |
| Key Organics Ltd | AS-30546-5G |
(1s,2s)-(+)-2-amino-1-phenyl-1,3-propanediol |
55057-81-3 | >97% | 5g |
£510.00 | 2025-02-08 | |
| Key Organics Ltd | AS-30546-10G |
(1s,2s)-(+)-2-amino-1-phenyl-1,3-propanediol |
55057-81-3 | >97% | 10g |
£740.00 | 2025-02-08 |
2-Amino-1-phenyl-1,3-propanediol Related Literature
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Emiliana Damian Risberg,Patric Lindqvist-Reis,Magnus Sandström Dalton Trans., 2009, 1328-1338
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Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
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Siquan Zhang,Shengyao Wang,Liping Guo,Hao Chen,Bien Tan,Shangbin Jin J. Mater. Chem. C, 2020,8, 192-200
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Somenath Panda,Kaushik Kundu,Anusha Basaiahgari,Sanjib Senapati,Ramesh L. Gardas New J. Chem., 2018,42, 7105-7118
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Benjamin Gabriel Poulson,Kacper Szczepski,Joanna Izabela Lachowicz,Lukasz Jaremko,Abdul-Hamid Emwas,Mariusz Jaremko RSC Adv., 2020,10, 215-227
Additional information on 2-Amino-1-phenyl-1,3-propanediol
Introduction to 2-Amino-1-phenyl-1,3-propanediol (CAS No. 55057-81-3)
2-Amino-1-phenyl-1,3-propanediol, identified by its Chemical Abstracts Service (CAS) number 55057-81-3, is a significant compound in the field of pharmaceutical chemistry and bioorganic synthesis. This molecule, featuring a phenyl group and two hydroxyl substituents on a propanediol backbone, has garnered attention due to its versatile structural framework and potential applications in drug development. The presence of both amino and hydroxyl functional groups makes it a valuable intermediate in the synthesis of more complex pharmacophores, particularly in the design of novel therapeutic agents.
The compound’s structure, characterized by a rigid aromatic ring connected to a diol moiety, offers unique chemical reactivity that can be leveraged in various synthetic pathways. Specifically, the amino group can participate in condensation reactions, while the hydroxyl groups provide opportunities for further derivatization through etherification, esterification, or oxidation processes. These attributes have positioned 2-amino-1-phenyl-1,3-propanediol as a key building block in medicinal chemistry.
In recent years, the pharmaceutical industry has shown increasing interest in heterocyclic compounds derived from simple aliphatic structures. 2-Amino-1-phenyl-1,3-propanediol fits well within this trend, as its scaffold can be easily modified to introduce additional functional groups or to form part of larger molecular systems. For instance, researchers have explored its utility in the synthesis of nonsteroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents targeting inflammatory pathways.
One of the most compelling aspects of 2-amino-1-phenyl-1,3-propanediol is its potential role in the development of enzyme inhibitors. The compound’s ability to mimic natural substrates or transition states can be exploited to design molecules that selectively bind to target enzymes. This approach has been particularly fruitful in the inhibition of kinases and other enzymes implicated in cancer and inflammatory diseases. Recent studies have demonstrated that derivatives of this compound exhibit promising inhibitory activity against various protein kinases, suggesting their therapeutic potential.
The synthesis of 2-amino-1-phenyl-1,3-propanediol typically involves multi-step organic transformations starting from readily available precursors such as benzaldehyde and formaldehyde derivatives. The process often requires careful control of reaction conditions to ensure high yield and purity. Advances in catalytic methods have further refined these synthetic routes, making the production of this compound more efficient and scalable.
From a biochemical perspective, 2-amino-1-phenyl-1,3-propanediol has been investigated for its interactions with biological targets. Its phenyl ring can engage in π-stacking interactions with aromatic residues in proteins, while the amino and hydroxyl groups allow for hydrogen bonding or ionic interactions. These features make it an attractive scaffold for designing molecules with high binding affinity and selectivity. For example, computational studies have highlighted its potential as a ligand for G protein-coupled receptors (GPCRs), which are critical targets for many drugs.
The pharmaceutical industry’s interest in 2-amino-1-phenyl-1,3-propanediol has also spurred research into its pharmacokinetic properties. Understanding how this compound is metabolized and distributed within the body is essential for optimizing its therapeutic efficacy. Preliminary studies suggest that it undergoes biotransformation via pathways involving oxidation and conjugation with glucuronic acid or sulfate groups. These findings are crucial for predicting drug-drug interactions and designing safer dosing regimens.
In conclusion,2-amino-1-phenyl-1,3-propanediol (CAS No. 55057-81-3) represents a promising candidate for further exploration in drug discovery and development. Its structural versatility and reactivity make it a valuable intermediate for synthesizing complex pharmacophores targeting various diseases. As research continues to uncover new synthetic methods and biological applications,2-amino-1-phenyl-1,3-propanediol is poised to play an increasingly important role in modern medicinal chemistry.
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